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molecular formula C15H22N6 B8557796 6-Piperidin-1-yl-3-piperidin-3-yl-1,2,4-triazolo[4,3-b]pyridazine CAS No. 596824-17-8

6-Piperidin-1-yl-3-piperidin-3-yl-1,2,4-triazolo[4,3-b]pyridazine

Cat. No. B8557796
M. Wt: 286.38 g/mol
InChI Key: CQTXNLHTOVDSQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173033B2

Procedure details

A mixture of 1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid (2.44 g), 3-chloro-6-hydrazinopyridazine (1.34 g), WSCD hydrochloride (2.13 g) and methylene chloride (60 ml) was stirred at room temperature for 16 hours. The reaction solution was concentrated under reduced pressure and extracted with ethyl acetate. The extract was washed successively with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resultant reside was combined with acetic acid (80 ml), stirred at 100° C. for 2 days, and then the solvent was distilled off under reduced pressure. The resultant crude crystals were washed with ethanol, and stirred with heating under reflux in piperidine (10 ml) for 3 hours. The reaction solution was concentrated under reduced pressure, and purified by silica gel column chromatography (eluent: chloroform:methanol=97:3). The resultant colorless solids were combined with ethanol (40 ml) and 10% palladium-carbon (150 mg), and stirred under hydrogen atmosphere at room temperature for 6 hours, and then the catalyst was filtered off. The resultant filtrate was concentrated under reduced pressure to obtain 6-piperidin-1-yl-3-piperidin-3-yl-1,2,4-triazolo[4,3-b]pyridazine (1.18 g) as a colorless amorphous.
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
2.13 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH2:14][CH:13]([C:17](O)=O)[CH2:12]1)=O)C1C=CC=CC=1.Cl[C:21]1[N:22]=[N:23][C:24]([NH:27][NH2:28])=[CH:25][CH:26]=1.Cl>C(Cl)Cl>[N:11]1([C:21]2[CH:26]=[CH:25][C:24]3[N:23]([C:17]([CH:13]4[CH2:14][CH2:15][CH2:16][NH:11][CH2:12]4)=[N:28][N:27]=3)[N:22]=2)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
2.44 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CCC1)C(=O)O
Name
Quantity
1.34 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)NN
Name
Quantity
2.13 g
Type
reactant
Smiles
Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
stirred at 100° C. for 2 days
Duration
2 d
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
The resultant crude crystals were washed with ethanol
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in piperidine (10 ml) for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (eluent: chloroform:methanol=97:3)
STIRRING
Type
STIRRING
Details
stirred under hydrogen atmosphere at room temperature for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The resultant filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1(CCCCC1)C=1C=CC=2N(N1)C(=NN2)C2CNCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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